

# Introduction: The Strategic Value of a Structurally Defined Triazole Building Block

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## Compound of Interest

Compound Name: *5-Bromo-1,3-dimethyl-1H-1,2,4-triazole*

Cat. No.: *B1267063*

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The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous therapeutic agents.<sup>[1]</sup> These five-membered heterocycles exhibit a unique combination of stability, hydrogen bonding capability, and dipole character, making them highly effective pharmacophores for engaging with biological targets.<sup>[1]</sup>

This guide focuses on a specific, strategically designed derivative: **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole**. The introduction of methyl groups at the N1 and N3 positions is a critical design choice; it locks the molecule into a single, predictable tautomeric form.<sup>[1]</sup> This structural rigidity eliminates the complexities of tautomeric equilibria that can plague unsubstituted triazoles, thereby simplifying its reactivity and making it a reliable component in multi-step synthetic campaigns.<sup>[1]</sup> The C5-bromo substituent serves as a versatile synthetic handle, poised for a variety of cross-coupling reactions or nucleophilic substitutions, making this compound a valuable intermediate for constructing diverse molecular libraries.<sup>[1]</sup>

This document provides a comprehensive overview of the essential characterization data and analytical methodologies required to confirm the identity, purity, and structural integrity of **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole**, tailored for researchers and drug development professionals.

# Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and computed properties for **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole** are summarized below.

Table 1: Physicochemical and Identification Properties

Property	Value	Source(s)
CAS Number	<b>56616-96-7</b>	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> BrN <sub>3</sub>	[2][3]
Molecular Weight	176.01 g/mol	[1]
Monoisotopic Mass	174.9745 Da	[3]
InChI Key	FHPZKFCCOUUHEQ-UHFFFAOYSA-N	[1]
Physical Form	Solid	

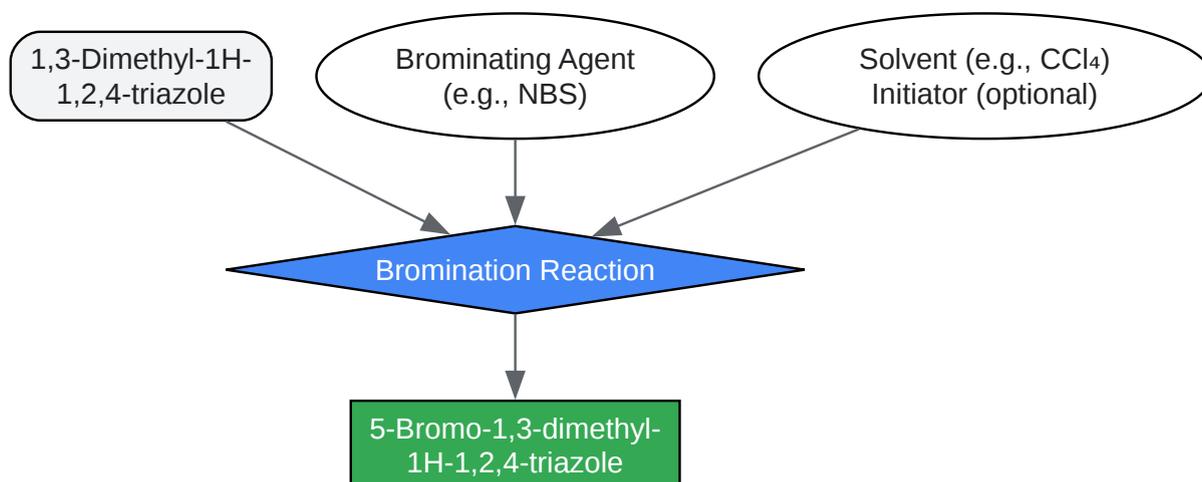
| Ionization Energy | 9.4 eV |[2] |

Caption: Molecular structure of **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole**.

## Core Synthesis Strategy

The primary route to **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole** involves the direct halogenation of its immediate precursor, 1,3-dimethyl-1H-1,2,4-triazole.[1] The C5 position of the 1,2,4-triazole ring is susceptible to substitution, and this transformation is typically achieved with high efficiency.[1]

## Synthetic Workflow: Bromination of 1,3-dimethyl-1H-1,2,4-triazole



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Caption: General workflow for the synthesis of the title compound.

## Mechanistic Considerations

The bromination mechanism is highly dependent on the reaction conditions.<sup>[1]</sup>

- Free-Radical Halogenation: In the presence of a radical initiator like benzoyl peroxide and a non-polar solvent, the reaction likely proceeds via a free-radical chain reaction. A bromine radical abstracts the hydrogen from the C5 position, followed by reaction of the resulting triazolyl radical with the bromine source (e.g., N-bromosuccinimide, NBS).<sup>[1]</sup>
- Electrophilic Aromatic Substitution: While the 1,2,4-triazole ring is generally electron-deficient, the C5 position can undergo electrophilic substitution. This pathway may be favored under different conditions, though the free-radical route is commonly cited for similar substrates.<sup>[1]</sup>

## Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the structure and purity of the final compound. The following sections detail the principles, protocols, and expected results for key analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For **5-Bromo-1,3-dimethyl-1H-1,2,4-triazole**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR experiments provides a complete structural picture.

**Expertise & Causality:** The molecule's asymmetry means the two methyl groups (N1-CH<sub>3</sub> and C3-CH<sub>3</sub>) are chemically non-equivalent and will produce distinct signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The bromine atom will significantly influence the chemical shift of the C5 carbon to which it is attached. Two-dimensional experiments like HMBC are not merely confirmatory; they are essential for definitively linking specific protons to specific carbons, which is the gold standard for structural assignment.

- **Sample Preparation:** Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Data Acquisition:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR:** Acquire a standard proton spectrum.
- **$^{13}\text{C}$  NMR:** Acquire a proton-decoupled carbon spectrum.
- **2D NMR (HMBC):** Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe 2- and 3-bond correlations between protons and carbons. This is crucial for assigning the quaternary carbons (C3 and C5) and confirming the connectivity of the methyl groups.

While experimental spectra are not widely published, theoretical predictions and data from analogous structures provide a strong indication of the expected chemical shifts.<sup>[1]</sup>

Table 2: Predicted  $^{13}\text{C}$  and  $^1\text{H}$  NMR Chemical Shifts

Atom	Spectrum	Predicted Chemical Shift (ppm)	Rationale
C5	$^{13}\text{C}$	~140-150	<b>Quaternary carbon directly attached to electronegative bromine; significantly deshielded.</b>
C3	$^{13}\text{C}$	Not specified, but expected downfield	Quaternary carbon in a heterocyclic ring, attached to two nitrogen atoms.
N1-CH <sub>3</sub>	$^{13}\text{C}$	~35-45	Carbon of a methyl group attached to a nitrogen atom.
C3-CH <sub>3</sub>	$^{13}\text{C}$	~10-20	Carbon of a methyl group attached to a carbon atom.
N1-CH <sub>3</sub>	$^1\text{H}$	Not specified, likely ~3.5-4.0	Protons of a methyl group attached to a ring nitrogen.

| C3-CH<sub>3</sub> |  $^1\text{H}$  | Not specified, likely ~2.0-2.5 | Protons of a methyl group attached to a ring carbon. |

The HMBC experiment provides the definitive structural proof by showing correlations between protons and carbons separated by 2 or 3 bonds.

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Address: 3281 E Guasti Rd

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